molecular formula C6H14N4O4 B14355651 N-[2,3-Dihydroxy-4-(methyl-nitroso-amino)butyl]-N-methyl-nitrous amide CAS No. 91784-19-9

N-[2,3-Dihydroxy-4-(methyl-nitroso-amino)butyl]-N-methyl-nitrous amide

Cat. No.: B14355651
CAS No.: 91784-19-9
M. Wt: 206.20 g/mol
InChI Key: VALUYZDZDZOMIM-UHFFFAOYSA-N
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Description

N-[2,3-Dihydroxy-4-(methyl-nitroso-amino)butyl]-N-methyl-nitrous amide is a complex organic compound belonging to the class of nitrosamines. Nitrosamines are known for their presence in various industrial and biological contexts, often associated with their potential carcinogenic properties. This compound, in particular, is characterized by its unique structure, which includes both nitroso and hydroxyl functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,3-Dihydroxy-4-(methyl-nitroso-amino)butyl]-N-methyl-nitrous amide typically involves the reaction of secondary amines with nitrosating agents. One common method involves the use of tert-butyl nitrite under solvent-free conditions, which provides a broad substrate scope and excellent yields . The reaction conditions are generally mild, avoiding the need for metals or acids, making the process more environmentally friendly.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitrosation reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of tert-butyl nitrite or similar nitrosating agents is common, with careful control of reaction parameters to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2,3-Dihydroxy-4-(methyl-nitroso-amino)butyl]-N-methyl-nitrous amide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitroso group can be reduced to an amine, altering the compound’s properties.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can result in a variety of substituted nitrosamines.

Scientific Research Applications

N-[2,3-Dihydroxy-4-(methyl-nitroso-amino)butyl]-N-methyl-nitrous amide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the study of nitrosation reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes.

    Medicine: Studied for its potential therapeutic applications, although its carcinogenic properties necessitate caution.

    Industry: Utilized in the production of other nitrosamine compounds and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N-[2,3-Dihydroxy-4-(methyl-nitroso-amino)butyl]-N-methyl-nitrous amide involves its interaction with molecular targets such as DNA and proteins. The nitroso group can form adducts with nucleophilic sites on these biomolecules, potentially leading to mutagenic or carcinogenic effects. The hydroxyl groups may also participate in hydrogen bonding, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-Nitrosodiisopropanolamine
  • N-Nitroso-flecainide
  • N-Nitroso-masitinib

Uniqueness

N-[2,3-Dihydroxy-4-(methyl-nitroso-amino)butyl]-N-methyl-nitrous amide is unique due to its specific combination of nitroso and hydroxyl functional groups This combination imparts distinct chemical reactivity and biological activity, setting it apart from other nitrosamines

Properties

CAS No.

91784-19-9

Molecular Formula

C6H14N4O4

Molecular Weight

206.20 g/mol

IUPAC Name

N-[2,3-dihydroxy-4-[methyl(nitroso)amino]butyl]-N-methylnitrous amide

InChI

InChI=1S/C6H14N4O4/c1-9(7-13)3-5(11)6(12)4-10(2)8-14/h5-6,11-12H,3-4H2,1-2H3

InChI Key

VALUYZDZDZOMIM-UHFFFAOYSA-N

Canonical SMILES

CN(CC(C(CN(C)N=O)O)O)N=O

Origin of Product

United States

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